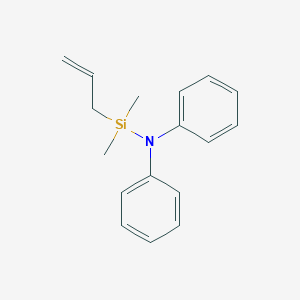![molecular formula C24H21ClFN3O2 B237543 N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B237543.png)
N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide, commonly known as CB-1 antagonist, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. CB-1 antagonist is a potent inhibitor of the cannabinoid receptor 1 (CB-1), which is primarily found in the central nervous system and is responsible for mediating the psychoactive effects of cannabis. In
作用機序
N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist works by blocking the activity of the N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide receptor, which is primarily responsible for mediating the psychoactive effects of cannabis. The N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide receptor is found in high concentrations in the brain and is involved in the regulation of appetite, pain sensation, and mood. By blocking the activity of the N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide receptor, N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist reduces the rewarding effects of drugs of abuse and decreases food intake, leading to weight loss.
Biochemical and Physiological Effects
N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist has been shown to have a range of biochemical and physiological effects, including reducing food intake and body weight, decreasing the rewarding effects of drugs of abuse, and improving glucose and lipid metabolism. It has also been shown to have anxiolytic and antidepressant effects in preclinical studies.
実験室実験の利点と制限
N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist has several advantages for lab experiments, including its high potency and selectivity for the N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide receptor, making it a useful tool for studying the role of the N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide receptor in various physiological and pathological processes. However, N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist also has some limitations, including its potential off-target effects and the need for careful dosing and monitoring to avoid toxicity.
将来の方向性
There are several potential future directions for research on N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist, including investigating its potential use in the treatment of obesity, metabolic disorders, and drug addiction, as well as exploring its potential use in the treatment of psychiatric disorders, such as anxiety and depression. Further research is also needed to better understand the mechanism of action of N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist and to identify potential off-target effects and toxicity concerns. Additionally, the development of novel N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonists with improved pharmacokinetic and pharmacodynamic properties may lead to the development of more effective therapeutic agents.
合成法
The synthesis of N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist involves several steps, including the reaction of 4-chlorobenzoyl chloride with 4-aminophenylpiperazine to yield the intermediate product, which is subsequently reacted with 3-fluorobenzoyl chloride to produce the final product. The purity of the final product is typically assessed using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist has been extensively studied for its potential therapeutic applications, particularly in the treatment of obesity, metabolic disorders, and drug addiction. It has been shown to reduce food intake and body weight in animal models and has demonstrated efficacy in reducing drug-seeking behavior in preclinical studies. N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide antagonist has also been investigated for its potential use in the treatment of psychiatric disorders, such as anxiety and depression.
特性
製品名 |
N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide |
|---|---|
分子式 |
C24H21ClFN3O2 |
分子量 |
437.9 g/mol |
IUPAC名 |
N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-3-fluorobenzamide |
InChI |
InChI=1S/C24H21ClFN3O2/c25-19-6-4-17(5-7-19)24(31)29-14-12-28(13-15-29)22-10-8-21(9-11-22)27-23(30)18-2-1-3-20(26)16-18/h1-11,16H,12-15H2,(H,27,30) |
InChIキー |
WMMMESCGZPBKPZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)Cl |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)F)C(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B237460.png)
![2-(2,3-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237466.png)

![2-(3,5-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B237468.png)



![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-phenoxyacetamide](/img/structure/B237501.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(4-fluorobenzoyl)thiourea](/img/structure/B237504.png)
![4-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B237518.png)

![1-[(2R,5S)-3-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B237527.png)
![2,20,23,27-Tetrahydroxy-6-methoxy-4-methyl-15-azaheptacyclo[14.12.0.02,7.03,14.08,13.017,26.019,24]octacosa-1(28),8,10,12,16,19,21,23,26-nonaene-5,18,25-trione](/img/structure/B237530.png)
![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)